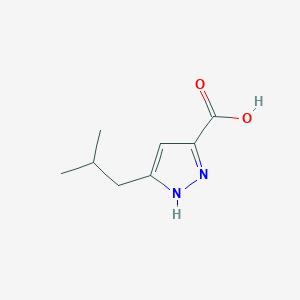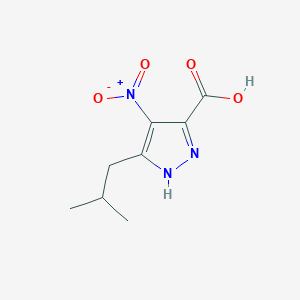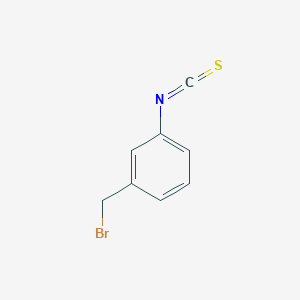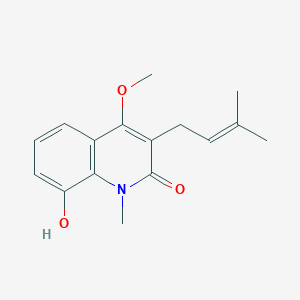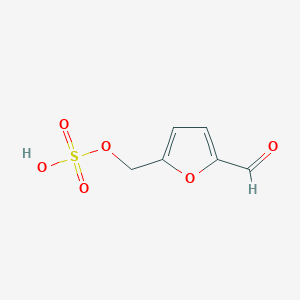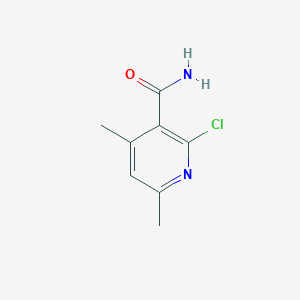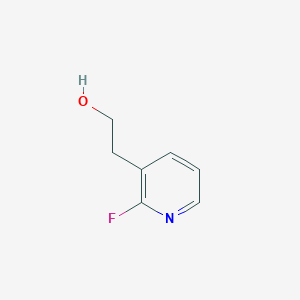
2-(2-Fluoropyridin-3-yl)ethanol
Übersicht
Beschreibung
“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .Molecular Structure Analysis
The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .Chemical Reactions Analysis
Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Sensitization of Lanthanide Ions in Dinuclear Complexes
A study explored the formation of dinuclear complexes using 2-fluorobenzoic acid, terpyridine, and various Ln(NO3)3·6H2O salts in an ethanol/water solution. These complexes demonstrated the sensitization of 4f–4f transitions in both the visible and NIR ranges, indicating potential applications in the fields of photoluminescence and magnetic studies, including single molecule magnet (SMM) behavior (Casanovas et al., 2019).
Chemosensors for Metal Ion Detection
Another research effort synthesized a novel compound for use as an efficient Eu3+ selective chemosensor. This compound exhibited significant bathochromic shifts and hyperchromicity upon interaction with Eu3+, showcasing its potential in environmental and medicinal detection applications (Qiu, 2012).
Protective Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol has been utilized as a protective group for methacrylic acid, highlighting its significance in polymer chemistry. This compound enables selective removal post-polymerization, suggesting a broad applicability in material science for the development of polymers with specific functionalities (Elladiou & Patrickios, 2012).
Synthesis and Biological Activities of Novel Compounds
The synthesis of novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives has been reported, with these compounds displaying moderate to excellent antimicrobial activities. Such studies underscore the relevance of 2-(2-Fluoropyridin-3-yl)ethanol derivatives in pharmaceutical research, offering promising leads for the development of new antimicrobial agents (Mannam et al., 2020).
Applications in Organic Synthesis
Research into the use of 2-fluoropyridyl derivatives of allylic alcohols for the synthesis of alkenes demonstrates the compound's utility in organic synthesis. This approach provides a synthetic equivalent to traditional Wittig and related olefination reactions, expanding the toolkit available for the construction of complex organic molecules (Charrier et al., 2008).
Safety And Hazards
Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .
Zukünftige Richtungen
The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoropyridin-3-yl)ethanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


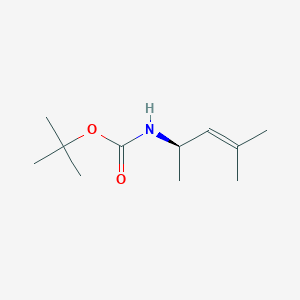
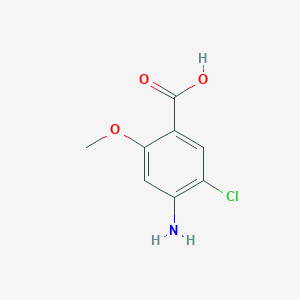
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
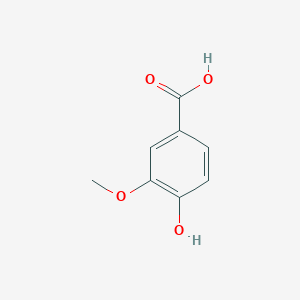
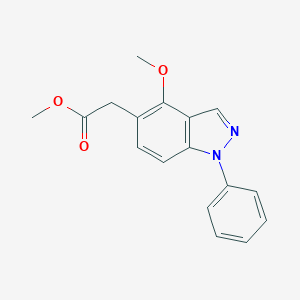
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
